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Compound of Interest

Compound Name: 8-Hydroxy-ar-turmerone

Cat. No.: B15592779

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Hydroxy-ar-turmerone, a sesquiterpenoid found in species such as Curcuma longa and
Kelussia odoratissima.[1][2] The information is intended for researchers, scientists, and
professionals in the field of drug development and natural product chemistry. This document
compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, outlines relevant experimental protocols, and presents a logical workflow for
spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for 8-Hydroxy-ar-turmerone is summarized below. Due to the limited
availability of complete public data for 8-Hydroxy-ar-turmerone, data for the closely related
parent compound, ar-turmerone, is included for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete set of high-resolution NMR data for 8-Hydroxy-ar-turmerone is not readily
available in the public domain, a tH NMR spectrum has been published.[2] The following table
details the available proton NMR data and provides expected shifts for the carbon NMR based
on the known structure.

Table 1: NMR Spectroscopic Data for 8-Hydroxy-ar-turmerone
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1H NMR (Proton)

13C NMR (Carbon)

Expected Chemical

Atom No. Chemical Shift (ppm) Atom No. )
Shift (ppm)
H-1' 7.10-7.25 (m) Cc-1 ~140
H-2', H-6' 7.10-7.25 (m) C-2', C-6' ~129
H-3', H-5' 7.10-7.25 (m) C-3, C-5' ~127
H-4' Not specified Cc-4' ~136
H-2 6.05 (s) C-1 Not Available
H-5 Not specified C-2 ~125
H-6 Not specified C-3 ~155
H-7 Not specified C4 ~200 (C=0)
H-8 Not specified C-5 ~75 (C-OH)
H-10 1.85(s) C-6 ~50
H-11 2.10 (s) C-7 ~22
H-12 1.24 (d) C-8 Not Available
H-13 2.30 (s) C-10 ~20
OH Not specified C-11 ~27
C-12 ~18
C-13 ~21

Note: The 'H NMR data is interpreted from the spectrum available in Karimian et al., 2017.[2]

The 13C NMR data is estimated and not experimentally verified from the available literature.

Infrared (IR) Spectroscopy

Specific IR spectral data for 8-Hydroxy-ar-turmerone is not available. However, the spectrum

IS expected to be very similar to that of ar-turmerone, with the addition of a broad O-H

stretching band.
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Table 2: IR Spectroscopic Data (Reference: ar-turmerone)

Expected Absorption Range Reference Data (ar-

Functional Group

(cm™?) turmerone) (cm—1)

O-H Stretch (Alcohol) 3200-3600 (broad) Not Applicable

C-H Stretch (Aromatic) 3000-3100 2988.7, 2936.8
C-H Stretch (Aliphatic) 2850-3000 2988.7, 2936.8
C=0 Stretch (a,B-unsaturated

ketone) 1650-1690 1735.4, 1446.2
C=C Stretch (Aromatic) 1450-1600 2988.7, 2936.8
C-O Stretch (Alcohol) 1050-1260 Not Applicable

C-H Bend Not specified 939.0, 847.4

Reference data for ar-turmerone from Surwase et al., 2011.

Mass Spectrometry (MS)

The molecular formula for 8-Hydroxy-ar-turmerone is CisH200:2.[2]

Table 3: Mass Spectrometry Data for 8-Hydroxy-ar-turmerone

Parameter Value
Molecular Formula C15H2002
Molecular Weight 232.32 g/mol
Mass of Molecular lon [M]* m/z 232

Expected Key Fragmentations

[M-H20]* (m/z 214)

[M-C3H70]* (m/z 173)

CoH11* (m/z 119)

C7H7* (m/z 91)
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Note: Fragmentation pattern is predicted based on the structure and common fragmentation

pathways for similar molecules.

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of 8-

Hydroxy-ar-turmerone from a plant matrix.

Isolation of 8-Hydroxy-ar-turmerone

Extraction: The dried and powdered plant material (e.g., rhizomes of Curcuma longa or aerial
parts of Kelussia odoratissima) is subjected to extraction with a suitable solvent such as
methanol or ethanol, often using a Soxhlet apparatus.

Fractionation: The crude extract is concentrated under reduced pressure. The resulting
residue is then suspended in a water-methanol mixture and partitioned successively with
solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate
compounds based on their polarity.

Chromatographic Purification: The fraction containing the target compound (typically the less
polar fractions for sesquiterpenoids) is subjected to column chromatography over silica gel.
The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl
acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer
Chromatography (TLC).

Final Purification: Fractions showing the presence of 8-Hydroxy-ar-turmerone are
combined and may be further purified by preparative TLC or High-Performance Liquid
Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCls
or DMSO-ds). 1H NMR, 3C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra
are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy: A small amount of the pure compound is analyzed using a Fourier
Transform Infrared (FTIR) spectrometer, typically as a thin film on a KBr disc or using an ATR
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(Attenuated Total Reflectance) accessory.

o Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often
coupled with Gas Chromatography (GC-MS) for volatile compounds, or by direct injection
into an Electrospray lonization (ESI) or Electron Impact (El) source. High-resolution mass
spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a
natural product like 8-Hydroxy-ar-turmerone.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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